2-Chlorobenzyl chloride
Overview
Description
Scientific Research Applications
2-Chlorobenzyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including certain antifungal and antibacterial agents.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides
Safety and Hazards
Future Directions
The future directions of 2-Chlorobenzyl chloride research could involve further investigation into its antimicrobial potential . It could also be used as a prototype to obtain new antimicrobial drugs .
Relevant Papers The paper titled “Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects” presents kinetic studies in the conversion of benzyl chlorides to corresponding alcohols via the benzoates .
Mechanism of Action
Target of Action
The primary target of 2-Chlorobenzyl chloride is the respiratory system . It has been used as a sensory irritant to evaluate the characteristic modifications of the normal breathing pattern of exposed mice .
Mode of Action
This compound is a simple aromatic halogen compound. It has been found to inhibit the growth of Saccharomyces cerevisiae and lower the contents of sterols and fatty acids . The growth inhibition was considerably alleviated by the presence of sterols such as ergosterol .
Biochemical Pathways
It is known to lower the contents of sterols and fatty acids in saccharomyces cerevisiae , suggesting it may interfere with lipid metabolism or sterol biosynthesis pathways.
Pharmacokinetics
Given its chemical properties, it is likely that it is absorbed through the skin, respiratory tract, and gastrointestinal tract . Its distribution, metabolism, and excretion would depend on various factors including its lipophilicity, molecular weight, and the individual’s metabolic rate.
Result of Action
The primary result of this compound’s action is the inhibition of growth in Saccharomyces cerevisiae and a decrease in the contents of sterols and fatty acids
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be a sensory irritant, and its effects can be influenced by the concentration of the compound in the environment . Additionally, it is sensitive to heat and moisture , which can affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Chlorobenzyl chloride is a reactive organochlorine compound. It is known to inhibit the growth of Saccharomyces cerevisiae and to lower the contents of sterols and fatty acids
Cellular Effects
It has been used as a sensory irritant in mice, suggesting that it may have effects on nerve cells or other cell types involved in sensory perception .
Molecular Mechanism
It is known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be a reactive compound, suggesting that its effects could change over time due to reactions with other substances in the environment .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. It is known to be toxic, with an LD50 of 467 mg/kg in mice .
Metabolic Pathways
It is known to be a reactive compound, suggesting that it could potentially interact with various enzymes or cofactors .
Transport and Distribution
Due to its reactivity, it could potentially interact with various transporters or binding proteins .
Subcellular Localization
Due to its reactivity, it could potentially be localized to various compartments or organelles depending on its interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl chloride can be synthesized through multiple methods. One common method involves the chlorination of o-chlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound often involves the gas-phase photochemical reaction of toluene with chlorine. This method is efficient and can produce large quantities of the compound. The reaction proceeds via a free radical mechanism, with chlorine atoms acting as intermediates .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl position can be readily replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: It can be oxidized to form 2-chlorobenzaldehyde or 2-chlorobenzoic acid under appropriate conditions.
Reduction: Reduction reactions can convert it to 2-chlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed:
Nucleophilic Substitution: Products include 2-chlorobenzylamine, 2-chlorobenzyl alcohol, and 2-chlorobenzyl thiol.
Oxidation: Major products are 2-chlorobenzaldehyde and 2-chlorobenzoic acid.
Reduction: The primary product is 2-chlorotoluene.
Comparison with Similar Compounds
- 3-Chlorobenzyl chloride
- 4-Chlorobenzyl chloride
- 2,4-Dichlorobenzyl chloride
- 2,6-Dichlorobenzyl chloride
- 2-Chlorobenzotrichloride
Comparison: 2-Chlorobenzyl chloride is unique due to the position of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, 3-chlorobenzyl chloride and 4-chlorobenzyl chloride have different reactivity patterns due to the different positions of the chlorine atoms. Additionally, compounds like 2,4-dichlorobenzyl chloride have multiple chlorine atoms, which can lead to different chemical behaviors and applications .
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASMANVIUSSIIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027241 | |
Record name | 2-Chlorobenzyl chloride | |
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Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | Benzene, 1-chloro-2-(chloromethyl)- | |
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Record name | 2-Chlorobenzyl chloride | |
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Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Boiling Point |
213 °C | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Flash Point |
91 °C | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Solubility |
Solubility in water, g/100ml at 25 °C: 0.01 (very poor) | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Density |
1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Vapor Density |
Relative vapor density (air = 1): 5.5 | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Vapor Pressure |
0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02 | |
Record name | 2-Chlorobenzyl chloride | |
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Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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CAS No. |
611-19-8, 40795-52-6 | |
Record name | 2-Chlorobenzyl chloride | |
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Record name | ortho-Chlorobenzyl chloride | |
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Record name | Benzene, chloro(chloromethyl)- | |
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Record name | 2-Chlorobenzyl chloride | |
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Record name | Benzene, 1-chloro-2-(chloromethyl)- | |
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Record name | 2-Chlorobenzyl chloride | |
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Record name | α,2-dichlorotoluene | |
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Record name | 2-CHLOROBENZYL CHLORIDE | |
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Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Melting Point |
-17 °C | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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